molecular formula C9H6IN3O2 B11047004 4-Amino-6-iodo-1-methyl-3-oxo-1,3-dihydro-furo[3,4-c]pyridine-7-carbonitrile

4-Amino-6-iodo-1-methyl-3-oxo-1,3-dihydro-furo[3,4-c]pyridine-7-carbonitrile

Cat. No.: B11047004
M. Wt: 315.07 g/mol
InChI Key: OVIQLWDGXMXGOM-UHFFFAOYSA-N
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Description

4-AMINO-6-IODO-1-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL CYANIDE is a complex organic compound characterized by its unique structure, which includes a furo[3,4-c]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-6-IODO-1-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL CYANIDE typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-AMINO-6-IODO-1-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-AMINO-6-IODO-1-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-AMINO-6-IODO-1-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL CYANIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-AMINO-6-IODO-1-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL METHYL: Similar structure but with a different substituent.

    4-AMINO-6-IODO-1-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL ETHYL: Another analog with a different alkyl group.

Uniqueness

The uniqueness of 4-AMINO-6-IODO-1-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL CYANIDE lies in its specific combination of functional groups and the furo[3,4-c]pyridine core, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C9H6IN3O2

Molecular Weight

315.07 g/mol

IUPAC Name

4-amino-6-iodo-1-methyl-3-oxo-1H-furo[3,4-c]pyridine-7-carbonitrile

InChI

InChI=1S/C9H6IN3O2/c1-3-5-4(2-11)7(10)13-8(12)6(5)9(14)15-3/h3H,1H3,(H2,12,13)

InChI Key

OVIQLWDGXMXGOM-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C(=NC(=C2C(=O)O1)N)I)C#N

Origin of Product

United States

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